molecular formula C15H16ClFN2O B2699806 N-(3-Chloro-4-fluorophenyl)-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1428006-12-5

N-(3-Chloro-4-fluorophenyl)-1-prop-2-ynylpiperidine-4-carboxamide

Cat. No.: B2699806
CAS No.: 1428006-12-5
M. Wt: 294.75
InChI Key: JQLXVJLUWKKDPJ-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)-1-prop-2-ynylpiperidine-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a piperidine ring substituted with a 3-chloro-4-fluorophenyl group and a prop-2-ynyl group, making it a valuable molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4-fluorophenyl)-1-prop-2-ynylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents to ensure the scalability and economic feasibility of the process .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-fluorophenyl)-1-prop-2-ynylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Chloro-4-fluorophenyl)-1-prop-2-ynylpiperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-fluorophenyl)-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. For example, it may act as an inhibitor of tyrosine kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-4-fluorophenyl)-1-prop-2-ynylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its prop-2-ynyl group, in particular, provides unique opportunities for further chemical modifications and applications .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClFN2O/c1-2-7-19-8-5-11(6-9-19)15(20)18-12-3-4-14(17)13(16)10-12/h1,3-4,10-11H,5-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLXVJLUWKKDPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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